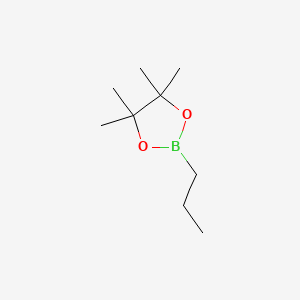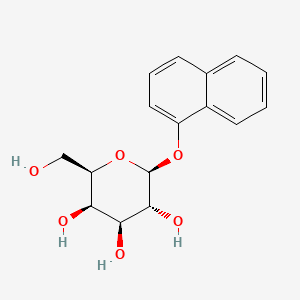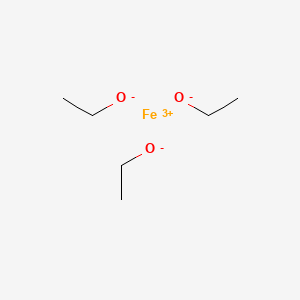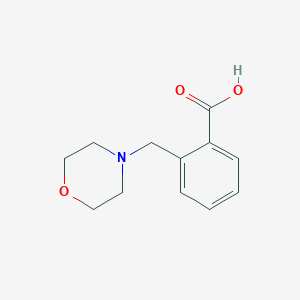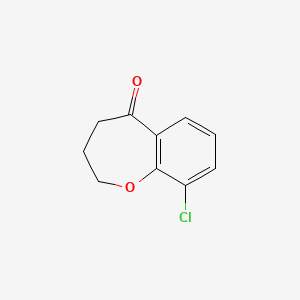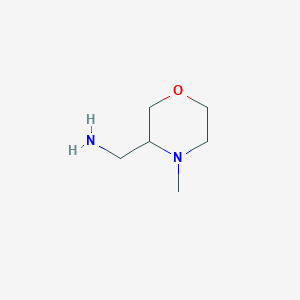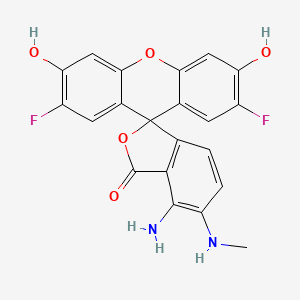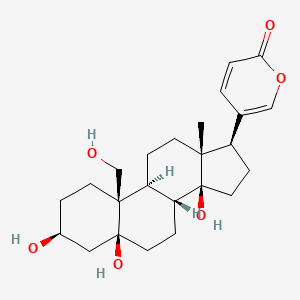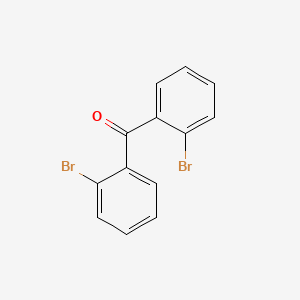
Maltotetraitol
説明
Maltotetraitol is a sugar alcohol derived from maltotetraose. It is a polyhydric alcohol, meaning it contains multiple hydroxyl groups. The molecular formula of this compound is C24H44O21, and it has a molecular weight of 668.59 g/mol . This compound is part of the broader class of sugar alcohols, which are commonly used in various industries due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Maltotetraitol can be synthesized through the hydrogenation of maltotetraose. The process involves the reduction of the aldehyde group in maltotetraose to a primary alcohol group, resulting in the formation of this compound . This reaction typically requires a catalyst, such as Raney nickel, and is carried out under high pressure and temperature conditions .
Industrial Production Methods: On an industrial scale, this compound is produced using enzymatic methods. Maltotetraose-forming amylase, derived from bacteria such as Pseudomonas stutzeri, is used to convert starch into maltotetraose, which is then hydrogenated to form this compound . This method is preferred due to its efficiency and the high yield of the desired product.
化学反応の分析
Types of Reactions: Maltotetraitol undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Oxidation: Under oxidative conditions, this compound can be converted into corresponding aldehydes or ketones.
Reduction: Further reduction of this compound can lead to the formation of simpler polyols.
Major Products Formed: The major products formed from these reactions include maltitol, maltotritol, and other smaller sugar alcohols .
科学的研究の応用
Maltotetraitol has a wide range of applications in scientific research:
作用機序
The mechanism of action of maltotetraitol involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in carbohydrate metabolism, such as alpha-amylase . The hydroxyl groups in this compound allow it to form hydrogen bonds with various biomolecules, influencing their stability and activity .
類似化合物との比較
- Sorbitol
- Mannitol
- Xylitol
- Erythritol
- Maltitol
Maltotetraitol’s unique properties make it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHEUHBAZYUOI-KVXMBEGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66767-99-5 | |
| Record name | Maltotetraitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066767995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MALTOTETRAITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6KU59R2R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Maltotetraitol interact with the maltose-binding protein (MBP), and what are the downstream effects of this interaction?
A1: this compound binds to MBP, a receptor involved in bacterial active transport and chemotaxis, in a distinct mode termed the "B mode" or "middle mode" [, , , ]. Unlike maltose or maltotetraose, which bind in the "R mode" or "end-on" mode and induce a closure of the two MBP lobes, this compound binding does not lead to this conformational change [, , , ]. This lack of closure prevents the this compound-MBP complex from interacting properly with the membrane-associated transporter complex, ultimately rendering this compound unable to be transported across the cytoplasmic membrane [, , ].
Q2: Can you elaborate on the structural features of the this compound-MBP complex in both the "open" and "closed" forms?
A2: Crystallographic studies provide insights into these structures. In the "closed" form, this compound occupies the groove between the two domains of MBP. One domain primarily interacts with this compound through hydrogen bonding, while the other mainly engages in non-polar interactions involving aromatic residues [, ]. Conversely, in the "open" form, where the two domains are further apart, this compound primarily interacts with the domain rich in aromatic residues [, , ]. This "open" conformation, observed with both this compound and cyclodextrin, disrupts the MBP's functionality in both active transport and chemotaxis [, ].
Q3: How does this compound compare to other malto-oligosaccharides in terms of its effect on human digestive enzymes?
A3: this compound, unlike maltotriose and maltotetraose, does not act as a substrate for human salivary α-amylase []. Additionally, while maltotriitol is hydrolyzed by small intestine maltases at a rate comparable to maltotriose, this compound shows a much lower hydrolysis rate []. Notably, this compound demonstrates weak inhibitory effects on these enzymes []. Interestingly, this compound does not inhibit fungal glucoamylase, unlike maltitol, which exhibits strong competitive inhibition [].
Q4: Are there alternative substrates for studying MBP interactions?
A5: Yes, researchers have explored other modified sugars like maltotriitol, which, like this compound, are not transported by the wild-type transporter []. Structural studies with these analogs have revealed that the binding site accommodates the glucitol residue in a distinct subsite not utilized by linear maltooligosaccharides []. This finding further emphasizes the flexibility of MBP in accommodating diverse ligands through various binding modes, even if only one mode is functionally active [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)

